1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride

Description

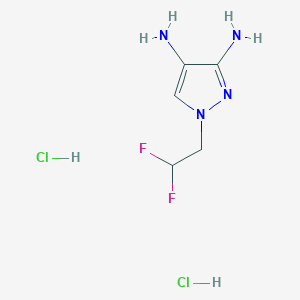

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine dihydrochloride is a fluorinated pyrazole derivative featuring a 2,2-difluoroethyl substituent and two amine groups at positions 3 and 4 of the pyrazole ring. Its dihydrochloride salt form enhances water solubility, making it suitable for biological and pharmaceutical applications. The fluorine atoms in the ethyl group likely improve metabolic stability and lipophilicity, which are critical for drug bioavailability .

Properties

Molecular Formula |

C5H10Cl2F2N4 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C5H8F2N4.2ClH/c6-4(7)2-11-1-3(8)5(9)10-11;;/h1,4H,2,8H2,(H2,9,10);2*1H |

InChI Key |

PWMDLZIKDBNEKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and pyrazole derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Scientific Research Applications

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrazole-3,4-diamine Dihydrochloride (CAS 1431968-14-7)

Structural Differences :

- Lacks the 2,2-difluoroethyl substituent, instead having a hydrogen atom at the pyrazole N1 position.

- Shares the dihydrochloride salt and pyrazole-3,4-diamine core.

Functional Implications :

- Solubility : Both compounds benefit from dihydrochloride salts, ensuring high aqueous solubility.

- Biological Activity: Non-fluorinated analogs may exhibit lower metabolic stability compared to fluorinated derivatives .

Azoamidine Dihydrochloride Compounds (e.g., AAPH)

Examples : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) .

Structural Differences :

- Azo (-N=N-) core vs. pyrazole heterocycle.

- AAPH is a free-radical initiator, while the target compound is a diamino-substituted pyrazole.

Functional Implications :

- Applications : AAPH is used in oxidative stress models (e.g., ROS induction in HepG2 cells), whereas fluorinated pyrazoles are often explored as pharmacophores.

- Stability : The target compound’s fluorine substituents may enhance stability under physiological conditions compared to azo compounds, which decompose to generate radicals .

Triazolone-Piperazine Derivatives

Examples : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one .

Structural Differences :

- Triazolone and piperazine moieties vs. pyrazole-diamine core.

- Bulky substituents (e.g., dioxolane, chlorophenyl) in triazolones.

Functional Implications :

- Bioactivity : Triazolones often target enzymes or receptors (e.g., antifungals), whereas pyrazole diamines may serve as kinase inhibitors or antiviral agents.

Comparative Data Table

| Compound | Core Structure | Substituents | Salt Form | Key Applications |

|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine dihydrochloride | Pyrazole | 2,2-Difluoroethyl, 3,4-diamine | Dihydrochloride | Drug development, biologics |

| Pyrazole-3,4-diamine dihydrochloride | Pyrazole | H at N1, 3,4-diamine | Dihydrochloride | Chemical intermediates |

| AAPH | Azoamidine | 2-Methylpropionamidine | Dihydrochloride | Oxidative stress models |

| Triazolone-piperazine derivatives | Triazolone | Piperazine, dioxolane, Cl-phenyl | None | Antifungal/antimicrobial agents |

Research Findings and Implications

- Fluorination Impact: The 2,2-difluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated pyrazoles, as seen in analogs .

- Salt Advantages : Dihydrochloride salts (common in AAPH and pyrazole derivatives) improve solubility for in vitro assays, as demonstrated in HepG2 oxidative stress studies .

- Heterocycle Diversity : Pyrazole diamines offer distinct hydrogen-bonding profiles compared to triazolones, suggesting divergent therapeutic targets .

Biological Activity

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine; dihydrochloride (CAS No. 1006333-08-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H7F2N3·2HCl

- Molecular Weight : 147.13 g/mol

- CAS Number : 1006333-08-9

- InChI Key : LMAYRTOWGOVCOR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study investigated various pyrazole compounds against Mycobacterium tuberculosis (Mtb). Compounds similar to 1-(2,2-Difluoroethyl)pyrazole showed promising results in inhibiting Mtb strains, suggesting that modifications to the pyrazole structure can enhance efficacy against drug-resistant strains of tuberculosis .

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory properties. A review highlighted the synthesis of various pyrazole compounds that demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives achieved up to 85% inhibition at specific concentrations, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

The neuroprotective effects of pyrazole compounds have been explored in various studies. Some derivatives were shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds derived from pyrazoles exhibited protective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation .

The biological activity of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as MAO and cyclooxygenase (COX), which are involved in inflammatory processes.

- Receptor Modulation : Some studies suggest that these compounds may modulate neurotransmitter receptors, contributing to their neuroprotective effects.

- Antimycobacterial Mechanism : The exact mechanism against Mtb is still under investigation but may involve interference with bacterial metabolic pathways.

Case Studies

- Tuberculosis Treatment : A series of pyrazole derivatives were tested against Mtb H37Rv strains, showing varying degrees of effectiveness. The study concluded that structural modifications could enhance the potency against resistant strains .

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that specific pyrazole derivatives significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.